molecular formula C6H6N2O4 B12365910 2(1H)-Pyridinone, 3-methoxy-6-nitro-

2(1H)-Pyridinone, 3-methoxy-6-nitro-

Cat. No.: B12365910
M. Wt: 170.12 g/mol
InChI Key: SXXIIXILXPFINA-UHFFFAOYSA-N
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Description

3-Methoxy-6-nitropyridin-2-ol is a chemical compound with the molecular formula C6H6N2O4 and a molecular weight of 170.12 g/mol It is a derivative of pyridine, characterized by the presence of a methoxy group at the 3-position and a nitro group at the 6-position, along with a hydroxyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-6-nitropyridin-2-ol typically involves the nitration of methoxypyridine derivatives. One common method involves the reaction of pyridine and substituted pyridines with nitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . Further functionalization can introduce the methoxy group at the 3-position.

Industrial Production Methods

Industrial production methods for 3-methoxy-6-nitropyridin-2-ol are not extensively documented, but they likely involve similar nitration and substitution reactions on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-6-nitropyridin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: Catalytic hydrogenation using Pd/C in the presence of hydrogen gas.

    Substitution: Nucleophiles such as ammonia or amines in the presence of a base.

Major Products Formed

    Reduction: 3-amino-6-methoxypyridin-2-ol.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-6-nitropyridin-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methoxy-6-nitropyridin-2-ol involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the methoxy and hydroxyl groups can form hydrogen bonds with biological molecules. These interactions can influence enzyme activity and other biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-6-nitropyridin-2-ol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted chemical synthesis and research applications .

Properties

Molecular Formula

C6H6N2O4

Molecular Weight

170.12 g/mol

IUPAC Name

3-methoxy-6-nitro-3H-pyridin-2-one

InChI

InChI=1S/C6H6N2O4/c1-12-4-2-3-5(8(10)11)7-6(4)9/h2-4H,1H3

InChI Key

SXXIIXILXPFINA-UHFFFAOYSA-N

Canonical SMILES

COC1C=CC(=NC1=O)[N+](=O)[O-]

Origin of Product

United States

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